4-Bromo-2-(2-(4-((phenylsulfonyl)amino)benzoyl)carbohydrazonoyl)phenyl benzoate
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Overview
Description
4-Bromo-2-(2-(4-((phenylsulfonyl)amino)benzoyl)carbohydrazonoyl)phenyl benzoate is a complex organic compound with the molecular formula C27H20BrN3O5S and a molecular weight of 578.446 g/mol . This compound is known for its unique structural features, which include a brominated phenyl ring, a phenylsulfonyl group, and a carbohydrazonoyl linkage. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Preparation Methods
The synthesis of 4-Bromo-2-(2-(4-((phenylsulfonyl)amino)benzoyl)carbohydrazonoyl)phenyl benzoate involves multiple steps, including bromination, sulfonylation, and carbohydrazonoyl formation. The specific synthetic routes and reaction conditions are typically proprietary and may vary depending on the desired purity and yield.
Chemical Reactions Analysis
4-Bromo-2-(2-(4-((phenylsulfonyl)amino)benzoyl)carbohydrazonoyl)phenyl benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
4-Bromo-2-(2-(4-((phenylsulfonyl)amino)benzoyl)carbohydrazonoyl)phenyl benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2-(4-((phenylsulfonyl)amino)benzoyl)carbohydrazonoyl)phenyl benzoate involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The brominated phenyl ring may also play a role in the compound’s biological effects by facilitating interactions with cellular membranes and receptors .
Comparison with Similar Compounds
Similar compounds to 4-Bromo-2-(2-(4-((phenylsulfonyl)amino)benzoyl)carbohydrazonoyl)phenyl benzoate include:
- 4-Bromo-2-(2-(phenylsulfonyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
- 4-Bromo-2-(2-(((4-chlorobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl benzoate
These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and biological activity. The unique combination of the brominated phenyl ring, phenylsulfonyl group, and carbohydrazonoyl linkage in this compound distinguishes it from other related compounds .
Properties
CAS No. |
769156-18-5 |
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Molecular Formula |
C27H20BrN3O5S |
Molecular Weight |
578.4 g/mol |
IUPAC Name |
[2-[(E)-[[4-(benzenesulfonamido)benzoyl]hydrazinylidene]methyl]-4-bromophenyl] benzoate |
InChI |
InChI=1S/C27H20BrN3O5S/c28-22-13-16-25(36-27(33)20-7-3-1-4-8-20)21(17-22)18-29-30-26(32)19-11-14-23(15-12-19)31-37(34,35)24-9-5-2-6-10-24/h1-18,31H,(H,30,32)/b29-18+ |
InChI Key |
IMZZCUNNUCUZNU-RDRPBHBLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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